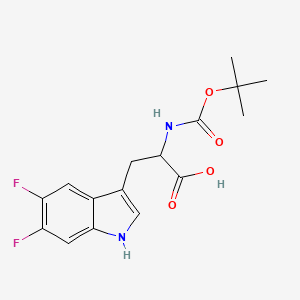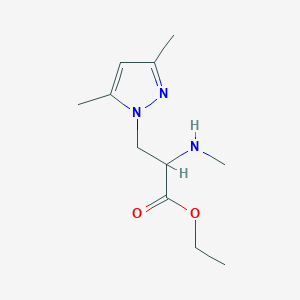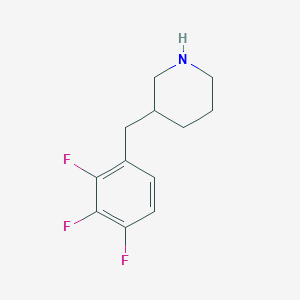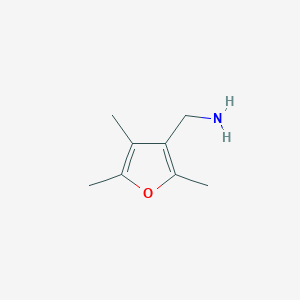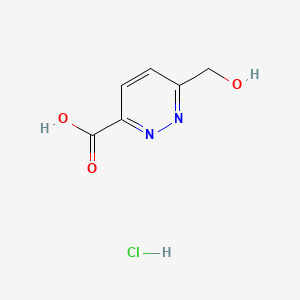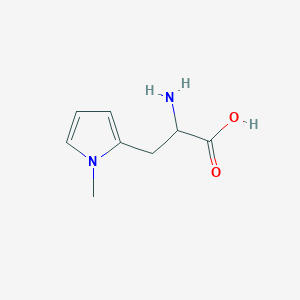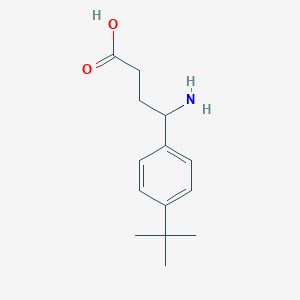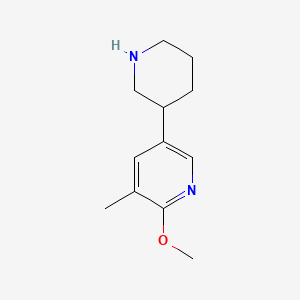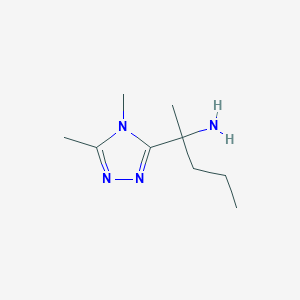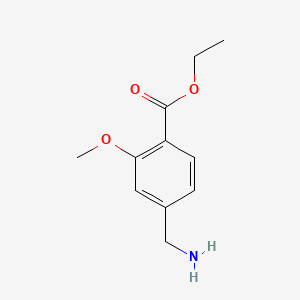
Ethyl 4-(aminomethyl)-2-methoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(aminomethyl)-2-methoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group, an aminomethyl group, and a methoxy group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(aminomethyl)-2-methoxybenzoate typically involves a multi-step process. One common method includes the alkylation of a suitable precursor, followed by esterification and further functional group modifications. For instance, starting from 4-hydroxybenzoic acid, the compound can be synthesized through the following steps:
Alkylation: The hydroxyl group of 4-hydroxybenzoic acid is alkylated using an appropriate alkylating agent to introduce the methoxy group.
Esterification: The carboxylic acid group is then esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
化学反応の分析
Types of Reactions: Ethyl 4-(aminomethyl)-2-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential as a local anesthetic or analgesic agent.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism by which Ethyl 4-(aminomethyl)-2-methoxybenzoate exerts its effects is primarily through its interaction with biological targets. For instance, as a potential local anesthetic, it may bind to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking nerve impulse conduction . This results in a loss of local sensation without affecting consciousness.
類似化合物との比較
Benzocaine: Ethyl 4-aminobenzoate, used as a local anesthetic.
Procaine: 2-(Diethylamino)ethyl 4-aminobenzoate, another local anesthetic.
Tetracaine: 2-(Dimethylamino)ethyl 4-(butylamino)benzoate, used in ophthalmology.
Comparison: Ethyl 4-(aminomethyl)-2-methoxybenzoate is unique due to the presence of both an aminomethyl and a methoxy group, which may confer different pharmacokinetic and pharmacodynamic properties compared to other local anesthetics. Its structure allows for potential modifications to enhance its efficacy and reduce toxicity.
特性
分子式 |
C11H15NO3 |
|---|---|
分子量 |
209.24 g/mol |
IUPAC名 |
ethyl 4-(aminomethyl)-2-methoxybenzoate |
InChI |
InChI=1S/C11H15NO3/c1-3-15-11(13)9-5-4-8(7-12)6-10(9)14-2/h4-6H,3,7,12H2,1-2H3 |
InChIキー |
QXOKFBCHCQTGQY-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C=C(C=C1)CN)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


